SZ4TA2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H32N4O5S2 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
4-(4,4-dimethylpiperidin-1-yl)-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C28H32N4O5S2/c1-28(2)14-17-31(18-15-28)22-10-8-21(9-11-22)27(33)30-39(36,37)24-12-13-25(26(20-24)32(34)35)29-16-19-38-23-6-4-3-5-7-23/h3-13,20,29H,14-19H2,1-2H3,(H,30,33) |
InChI Key |
TZOBOAHCWXVNEO-UHFFFAOYSA-N |
SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NCCSC4=CC=CC=C4)[N+](=O)[O-])C |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NCCSC4=CC=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Discovery and Template Driven Synthesis of Sz4ta2
Principles of Kinetic Target-Guided Synthesis (KTGS) for Ligand Identification
Kinetic Target-Guided Synthesis (KTGS) is a fragment-based lead discovery strategy wherein the biological target actively participates in the irreversible assembly of its own inhibitory bidentate ligand from a pool of complementary reactive fragments nih.govtandfonline.commanetschlab.comacs.org. Unlike traditional screening methods, KTGS merges the processes of fragment identification and fragment evolution into a single, streamlined step, thereby reducing the need for extensive prior synthesis and purification of library compounds tandfonline.comacs.org. The fundamental principle behind KTGS is that the target protein stabilizes a pair of reactive reagents in an optimal spatial and conformational arrangement, thereby accelerating the irreversible formation of a new, energetically more favorable complex with the assembled product tandfonline.comuniv-lille.fr. Ligand detection in KTGS experiments is typically performed using mass spectrometry (MS) techniques tandfonline.com.
Evolution of KTGS Screening Strategies: Binary and Multifragment Approaches
KTGS screening strategies have evolved to enhance throughput and improve hit detection. Initially, binary approaches were employed, where a limited set of reactive fragments, such as 9 thio acids and 9 sulfonyl azides, were incubated as binary mixtures in the presence and absence of the target protein nih.govnih.gov. This setup allowed for the potential formation of 81 distinct acylsulfonamide products nih.govnih.gov.
To overcome limitations in throughput and signal-to-noise ratio, an optimized multifragment KTGS screening strategy was developed acs.orgresearchgate.netresearchgate.netacs.orgnih.gov. This advanced approach significantly expanded the fragment library, enabling the incubation of a much larger number of fragment combinations. For instance, libraries were expanded from 81 to 1710 possible combinations, with up to 190 fragment combinations incubated per screening well acs.orgnih.govresearchgate.netresearchgate.netacs.orgnih.govnih.govacs.org. Hit detection in multifragment KTGS is achieved through highly sensitive analytical techniques like selected reaction monitoring liquid chromatography tandem mass spectrometry (LC-MS/MS), which allows for the unambiguous determination of assembled products through multiple layers of ion filtering acs.orgnih.govresearchgate.netresearchgate.netacs.orgnih.govnih.govacs.org.
Table 1: Evolution of KTGS Screening Library Sizes
| KTGS Strategy | Number of Thio Acids | Number of Sulfonyl Azides | Total Possible Combinations | Detection Method |
| Binary | 9 | 9 | 81 | LC/MS-SIM nih.gov |
| Multifragment | 45 | 38 | 1710 | LC-MS/MS researchgate.netnih.gov |
The Sulfo-Click Amidation Reaction in Biocompatible Synthesis
The sulfo-click amidation reaction is a chemoselective and biocompatible reaction that has proven highly suitable for KTGS applications nih.govmanetschlab.comresearchgate.netresearchgate.net. This reaction involves the combination of thioacids and sulfonyl azides to form N-acylsulfonamides, which are considered valuable bioisosteres of carboxylic acids researchgate.netresearchgate.net. The sulfo-click reaction is distinguished by its metal-free nature and its ability to proceed rapidly under aqueous biocompatible conditions, making it particularly advantageous for biological systems researchgate.netacs.org.
The mechanism of the sulfo-click reaction is believed to occur in a stepwise manner, beginning with the nucleophilic addition of a thioacid to an electron-deficient sulfonyl azide (B81097), followed by a cyclization step researchgate.net. This reaction has found extensive utility in various fields, including medicinal chemistry, drug discovery, bioconjugation chemistry, and chemical biology researchgate.netresearchgate.net. Its efficiency and bio-orthogonality have made it a key tool for identifying modulators of protein-protein interactions within the context of KTGS nih.govmanetschlab.comnih.govresearchgate.netresearchgate.net.
Bcl-XL-Templated Assembly of SZ4TA2
The anti-apoptotic protein Bcl-XL served as the biological target for the templated assembly of this compound. Bcl-XL is a crucial regulator of cellular apoptosis and a member of the Bcl-2 family of proteins nih.govmanetschlab.comnih.govthno.orgnih.govbiorxiv.org. Its overexpression has been correlated with drug resistance and disease progression in numerous solid tumors and hematological malignancies, making it a significant target in cancer therapy nih.govbiorxiv.org. The Manetsch group pioneered the use of KTGS with sulfo-click reactions to identify compounds that disrupt protein-protein interactions, specifically targeting Bcl-XL nih.govmanetschlab.comnih.gov.
Design and Implementation of Reactive Fragment Libraries (e.g., Thio Acids and Sulfonyl Azides)
The success of Bcl-XL-templated assembly relied on the careful design and implementation of reactive fragment libraries. These libraries primarily comprised thio acids and sulfonyl azides, which are the complementary reactive groups for the sulfo-click amidation reaction nih.govmanetschlab.comacs.orgnih.govresearchgate.netnih.govacs.orgresearchgate.netresearchgate.net.
Initial fragment libraries for Bcl-XL templating were composed of 9 thio acids and 9 sulfonyl azides, leading to 81 possible acylsulfonamide products nih.govnih.gov. Subsequent efforts expanded these libraries significantly to include 38 sulfonyl azides and 45 thio acids, resulting in a total of 1710 potential combinations nih.govresearchgate.netresearchgate.netnih.govnih.govacs.org. The design of these reactive fragments often incorporated structural motifs from previously reported protein-protein interaction modulators, with an emphasis on synthetic accessibility nih.gov. Thio acids were typically prepared as fluorenylmethyl thioesters and then deprotected in situ prior to templation experiments, while sulfonyl azides and other carboxylic acids were either commercially sourced or synthesized nih.govacs.org.
Identification of this compound as a Protein-Templated Hit Compound
In a pivotal study utilizing a library of 9 thio acids and 9 sulfonyl azides, Bcl-XL demonstrated its ability to selectively assemble specific protein-protein interaction modulators (PPIMs) nih.gov. Among the identified compounds, this compound was a prominent hit, alongside SZ7TA2, SZ9TA1, and SZ9TA5 nih.gov. These compounds were subsequently shown to effectively modulate the critical Bcl-XL/BH3 interactions, highlighting their potential as therapeutic leads nih.gov.
Experimental Validation of Target-Induced Formation of this compound
To rigorously confirm the target-induced formation of this compound and other hits, comprehensive experimental validation was conducted. This involved performing control experiments using specific mutants of Bcl-XL nih.gov.
Two key Bcl-XL mutants were employed:
A mutant where phenylalanine (Phe131) and aspartic acid (Asp133), residues crucial for BH3 domain binding, were substituted with alanines nih.gov.
Another mutant in which arginine (Arg139), a residue known to play a vital role in the binding of the BH3 mimetic ABT-737, was replaced by alanine (B10760859) nih.gov.
Incubation of these Bcl-XL mutants with the reactive fragments, followed by analysis using LC/MS-SIM, provided crucial insights. The results confirmed that the specific building block combinations leading to compounds like this compound were indeed assembled at the BH3 binding site, which is recognized as the "hot spot" of Bcl-XL nih.gov. These findings unequivocally validated the effectiveness of kinetic target-guided synthesis using the sulfo-click reaction as a robust and reliable method for identifying high-quality protein-protein interaction modulators nih.gov.
Molecular and Cellular Pharmacology of Sz4ta2
Selective Inhibition of Bcl-XL Protein-Protein Interactions
Apoptosis, or programmed cell death, is a fundamental biological process tightly regulated by the Bcl-2 family of proteins. This family comprises both anti-apoptotic members, such as Bcl-2, Bcl-XL, Bcl-w, Mcl-1, Bfl-1, and Bcl-B, and pro-apoptotic members, including multi-domain proteins like Bax and Bak, and BH3-only proteins such as Bim, Bad, Bid, Noxa, and Puma. guidetopharmacology.orgabcam.comwikipedia.orgwikidata.org Anti-apoptotic Bcl-2 proteins exert their function by binding to and neutralizing pro-apoptotic proteins, thereby preventing the release of pro-apoptotic factors from mitochondria. guidetopharmacology.orgabcam.comwikidata.org The critical interaction between pro-apoptotic BH3-containing peptides and anti-apoptotic Bcl-2 proteins is mediated by the insertion of the BH3 domain into a hydrophobic groove on the surface of the anti-apoptotic proteins. abcam.comwikidata.org
Disrupting Interaction with Native BH3-Containing Peptides (e.g., Bak-BH3, Bim-BH3)
SZ4TA2 effectively disrupts the protein-protein interactions between Bcl-XL and native BH3-containing peptides. Its inhibitory activity has been quantitatively characterized using fluorescence polarization competition assays. For instance, this compound demonstrated the ability to disrupt the interaction between Bcl-XL and a fluorescein-labeled Bak-BH3 peptide. guidetopharmacology.orgabcam.com Further studies involving wildtype and mutant Bim-BH3 peptides provided insight into this compound's mechanism of action. Wildtype Bim-BH3 peptide, which is a natural ligand for Bcl-XL, was found to outcompete the reactive fragments (SZ4 and TA2) for binding at the BH3 binding site of Bcl-XL. This competition suppressed the Bcl-XL-templated assembly of acylsulfonamides, including this compound. abcam.com In contrast, a mutant Bim-BH3 peptide, which exhibits lower affinity for Bcl-XL, did not significantly affect the formation of this compound. abcam.com These findings collectively confirm that this compound exerts its inhibitory effect by binding to the BH3 binding pocket of Bcl-XL, thereby disrupting its interaction with essential pro-apoptotic BH3-containing peptides like Bak-BH3 and Bim-BH3. guidetopharmacology.orgabcam.comnih.gov
Quantitative Characterization of this compound's Inhibitory Potency
Determination of Half-Maximal Inhibitory Concentrations (IC50) and Dissociation Constants (Ki)
The inhibitory potency of this compound has been quantitatively determined through various biochemical assays. The dissociation constant (Ki), which reflects the binding affinity between the inhibitor and its target, was reported as 19 nM. This value was established using a competitive fluorescence polarization assay that utilized a fluorescein-labeled Bad-BH3 peptide. guidetopharmacology.orgwikipedia.org The half-maximal inhibitory concentration (IC50), representing the concentration of this compound required to achieve 50% inhibition of Bcl-XL activity, was determined to be 78.8 nM (± 6.7 nM) in one assay. guidetopharmacology.orgwikipedia.org Another reported IC50 value for this compound is 106 nM. wikipedia.org It is important to note that Ki is an intrinsic measure of binding affinity, whereas IC50 is an operational parameter that can be influenced by experimental conditions, including target protein concentration, and is typically larger than Ki. In control experiments, the individual fragments SZ4 and TA2, from which this compound is assembled, showed no detectable inhibition of Bcl-XL activity at concentrations up to 100 µM, highlighting the enhanced potency of the assembled compound. abcam.comwikipedia.org
Table 1: Inhibitory Potency of this compound against Bcl-XL
| Parameter | Value | Assay Method | Reference |
| Ki | 19 nM | Competitive Fluorescence Polarization (using Bad-BH3 peptide) | guidetopharmacology.orgwikipedia.org |
| IC50 | 78.8 ± 6.7 nM | Fluorescence Polarization Competition Assay | guidetopharmacology.orgwikipedia.org |
| IC50 | 106 nM | Fluorescence Polarization Competition Assay | wikipedia.org |
Comparative Analysis of this compound's Activity with Reference Bcl-XL Modulators
This compound stands out among other acylsulfonamides identified through kinetic target-guided synthesis. Alongside SZ7TA2, SZ9TA1, and SZ9TA5, this compound was found to be among the most potent compounds tested, demonstrating 60% or more inhibition of the Bcl-XL/BH3 interaction, significantly higher than the average 15% inhibition observed with randomly selected acylsulfonamides. abcam.com
Established Bcl-2 family inhibitors like ABT-737 and its orally bioavailable derivative, Navitoclax (ABT-263), are recognized for their potent activity against Bcl-2 and Bcl-XL. guidetopharmacology.orgnih.gov While this compound shares a structural relationship with ABT-737, it is notable that this compound does not exhibit a correlated biological response in the CCLE dataset when compared to ABT-737. This suggests that despite some structural similarities and shared target (Bcl-XL), their broader cellular effects or specific interaction profiles may differ, pointing to the unique characteristics of this compound as a Bcl-XL modulator.
Advanced Methodologies and Analytical Approaches Applied to Sz4ta2 Research
Mass Spectrometry-Based Techniques for Compound Detection and Quantitation
Mass spectrometry (MS) has been indispensable for the detection, identification, and quantification of SZ4TA2, especially given its formation in complex reaction mixtures during kinetic target-guided synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with Selected Ion Monitoring (SIM) was a primary technique for the initial detection and quantification of this compound. In early kinetic target-guided synthesis (KTGS) studies, analysis of incubation samples by LC-MS-SIM revealed that of 18 possible acylsulfonamide products, only this compound was consistently detected when fragments were incubated in the presence of Bcl-XL nih.govsci-toys.com. This demonstrated the protein's templating effect on the formation of this compound.
LC-MS-SIM was instrumental in confirming that specific mutations in Bcl-XL, even those affecting critical BH3 domain binding residues, still allowed for the formation of the corresponding acylsulfonamides at the active site nih.govmtms.dev. Furthermore, the technique facilitated the comparison of LC-MS-SIM traces from Bcl-XL-containing incubations with those lacking the protein, providing direct evidence of the protein's templating activity sci-toys.com. The retention time of this compound identified in protein-templated reactions was also compared with that of chemically synthesized this compound for definitive confirmation sci-toys.com.
Despite its utility, LC-MS-SIM presented limitations, particularly in terms of throughput and signal-to-noise ratio, when applied to larger, multifragment libraries, which necessitated the adoption of more advanced MS techniques cenmed.combocsci.com.
To overcome the throughput and sensitivity limitations of LC-MS-SIM, particularly in multifragment kinetic target-guided synthesis (KTGS) screening, more advanced mass spectrometry techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Triple Quadrupole Mass Spectrometry (TQMS) were employed cenmed.combocsci.com. TQMS, in particular, offers a superior signal-to-noise (S/N) ratio, leading to significantly lower limits of detection and quantification cenmed.com.
The implementation of LC-MS/MS with selected reaction monitoring (SRM) drastically improved the efficiency of KTGS screening. This advanced approach enabled the simultaneous incubation of a much larger number of fragment combinations (e.g., 190 fragment combinations per screening well), significantly expanding the chemical space explored and increasing the screening library size cenmed.combocsci.com. For instance, the number of incubation samples requiring LC-MS analysis for an 81-member library was reduced from 162 (using LC-MS-SIM in a binary setup) to just two samples (one with Bcl-XL and one without) using LC-MS/MS cenmed.com.
LC-MS/MS analysis allowed for the extraction of individual fragment combination traces, providing clear chromatograms of acylsulfonamide products from both protein-templated and protein-free reactions cenmed.com. This facilitated the calculation of an "amplification coefficient" (AC), defined as the ratio of the product peak area in the protein-containing incubation to that in the protein-free incubation. Acylsulfonamides exhibiting an AC of ≥6.5 were designated as KTGS hit compounds cenmed.com. Using this enhanced methodology, additional hit compounds, such as SZ9TA7 and SZ9TA8, were identified alongside this compound in multifragment KTGS against Bcl-XL cenmed.comacs.org.
Biophysical Assays for Direct Assessment of Protein-Ligand Interactions
Beyond detection and quantification, biophysical assays were critical for directly assessing the functional interaction between this compound and its target protein, Bcl-XL.
Fluorescence Polarization (FP) competition assays have been widely utilized to evaluate the ability of this compound to disrupt protein-protein interactions, specifically the binding of pro-apoptotic BH3-only peptides to anti-apoptotic Bcl-XL. These assays typically involve a fluorescein-labeled BH3 peptide (e.g., Bad-BH3 or Bak-BH3) that binds to Bcl-XL, resulting in a high fluorescence polarization signal. The addition of a competing ligand like this compound displaces the labeled peptide, leading to a decrease in the polarization signal, which can be quantitatively measured nih.govsci-toys.comcenmed.combocsci.comresearchgate.net.
This compound has demonstrated potent inhibitory activity in these assays. Abbott Laboratories reported a Ki constant of 19 nM for this compound in a competitive FP assay using a fluorescein-labeled Bad-BH3 peptide nih.gov. Consistently, other studies have validated this compound as a Bcl-XL inhibitor with an IC50 constant of 78.8 nM using Bcl-XL and a fluorescein-labeled Bak BH3 peptide nih.gov. In broader screening efforts, this compound was found to disrupt the Bcl-XL/BH3 interaction with 60% inhibition or more at a compound concentration of 50 µM, significantly outperforming randomly selected acylsulfonamides which showed an average of 15% inhibition sci-toys.comacs.org. In contrast, the individual reactive building blocks (thio acid SZ4 and sulfonyl azide (B81097) TA2) from which this compound is formed did not show any inhibition up to 100 µM concentrations nih.govsci-toys.com.
Table 1: Fluorescence Polarization Assay Findings for this compound
| Assay Type | Target Interaction | This compound Activity | Reference |
| Competitive FP Assay (Ki) | Bcl-XL/Bad-BH3 | 19 nM | nih.gov |
| Competitive FP Assay (IC50) | Bcl-XL/Bak-BH3 | 78.8 nM | nih.gov |
| Competitive FP Assay (% Inhibition @ 50 µM) | Bcl-XL/BH3 | ≥60% | sci-toys.comacs.org |
Recombinant proteins, particularly GST-Bcl-XL (Glutathione S-transferase-tagged Bcl-XL), have been indispensable in the research of this compound. In the kinetic target-guided synthesis (KTGS) approach, Bcl-XL serves as the biological target that directly templates the assembly of this compound from its reactive fragments (thio acids and sulfonyl azides) nih.govsci-toys.commtms.devacs.orgresearchgate.netestranky.sk. The presence of the protein is crucial for the efficient formation of this compound; control experiments consistently showed significantly reduced or undetectable amounts of this compound in the absence of Bcl-XL nih.govsci-toys.commtms.devcenmed.com.
Furthermore, recombinant Bcl-XL is a key component in the biophysical assays used to characterize this compound's inhibitory activity. In fluorescence polarization (FP) competition assays, recombinant Bcl-XL is used as the binding partner for fluorescein-labeled BH3 peptides, allowing for the direct assessment of this compound's ability to disrupt this protein-protein interaction cenmed.com. Studies also utilized mutant forms of recombinant Bcl-XL to probe the specificity of the templation effect and confirm that the acylsulfonamides were formed at the intended BH3 binding site nih.govmtms.dev.
Computational Modeling for Ligand-Protein Binding Characterization
Computational modeling plays a complementary role in understanding the intricate details of ligand-protein interactions and the underlying mechanisms of processes like kinetic target-guided synthesis (KTGS), which led to the discovery of this compound. While specific detailed computational models solely for this compound's binding characteristics were not extensively detailed in the provided search results, the broader context of its discovery and optimization highlights the importance of such approaches.
Computational analysis, such as the site-identification by ligand competitive saturation (SILCS) approach, has been used in related studies to understand the relative affinity of ligands by analyzing their interactions with proteins cenmed.com. This suggests that similar computational methods could be applied to this compound to characterize its binding to Bcl-XL at an atomic level.
Moreover, the development of KTGS hits into optimized lead compounds often integrates "molecular modeling" to achieve selective protein-protein interaction modulators (PPIMs). This indicates that computational techniques, including molecular docking and molecular dynamics simulations, are valuable for predicting binding poses, estimating binding affinities, and understanding the conformational changes induced by ligand binding. Detailed computational modeling of the sulfo-click reaction itself has also been conducted to understand the origin of KTGS selectivity, providing insights into why this compound specifically forms in the presence of its target protein acs.org. The broader field also sees "computational predictions using several available computational frameworks" and "statistical and machine learning models" being developed for understanding drug sensitivities and protein interactions, which could encompass compounds like this compound.
Broader Biological and Therapeutic Implications of Sz4ta2 Research
Role of SZ4TA2 as a Precedent in Protein-Protein Interaction Modulator Discovery
This compound, an acylsulfonamide, stands as a notable example in the discovery of protein-protein interaction modulators (PPIMs). Its identification was a direct outcome of Kinetic Target-Guided Synthesis (KTGS), specifically leveraging the sulfo-click reaction. This methodology allows the target protein itself to selectively assemble its own potent ligand from a pool of reactive fragments scispace.comusf.edunih.govacs.orgnih.govnih.govresearchgate.net.
The compound's significance is underscored by its ability to modulate Bcl-XL/BH3 interactions scispace.comusf.edunih.govacs.orgnih.govnih.gov. Bcl-XL is a crucial anti-apoptotic protein, and the disruption of its interactions with pro-apoptotic BH3-domain containing proteins is a validated strategy for developing anticancer therapeutics usf.edunih.govnih.govnih.gov. This compound was validated as a Bcl-XL inhibitor against Bak-BH3, exhibiting an inhibitory concentration (IC50) of 106 nM nih.gov. This finding highlights the effectiveness of KTGS as a robust platform for identifying high-quality PPIMs.
The following table summarizes key research findings related to this compound's inhibitory activity:
| Compound | Target Protein | Interacting Partner | IC50 (nM) | Assay Method | Reference |
| This compound | Bcl-XL | Bak-BH3 | 106 | Fluorescence Polarization Assay | nih.gov |
Exploration of this compound's Impact on Cellular Processes Beyond Apoptosis Regulation
Given this compound's primary function as a modulator of Bcl-XL/BH3 interactions, its most direct impact on cellular processes is the regulation of apoptosis scispace.comusf.edunih.govnih.govnih.gov. Apoptosis, or programmed cell death, is a fundamental biological process essential for maintaining tissue homeostasis, removing damaged cells, and playing critical roles in development and immunity bioninja.com.auabcam.combmglabtech.comnih.govteachmephysiology.com. Dysregulation of apoptosis is implicated in various diseases, including cancer, where anti-apoptotic proteins like Bcl-XL are often overexpressed, preventing cell death bmglabtech.comteachmephysiology.com.
Beyond its direct involvement in the apoptotic pathways, investigations have also explored this compound's influence on other cellular functions to ascertain its specificity and potential broader biological effects.
Specific studies have investigated the effect of this compound on the activity of natural killer (NK) cells. Natural killer cells are vital components of the innate immune system, capable of recognizing and eliminating virus-infected cells and tumor cells without prior sensitization wikipedia.orgimmunology.org. Research indicates that this compound has no discernible effect on natural killer cell activity researchgate.net. This observation is crucial for understanding the compound's selectivity, suggesting that its modulatory effects are confined to its intended protein-protein interaction target (Bcl-XL) without broadly impacting the cytotoxic functions of NK cells, which is an important consideration for its therapeutic potential and safety profile.
Strategies for Further Development and Optimization of KTGS-Derived Lead Compounds
The success of KTGS in identifying compounds like this compound underscores its potential for discovering lead compounds with optimized physicochemical and pharmacological properties tandfonline.comresearchgate.net. The core principle of KTGS, where the biological target itself directs the assembly of its high-affinity ligands from reactive fragments, offers a highly efficient and selective approach to drug discovery usf.edunih.govacs.orgnih.gov.
Strategies for the further development and optimization of KTGS-derived lead compounds include:
Expansion of Fragment Libraries: Increasing the diversity and number of reactive fragments in the initial pool allows for the exploration of a broader chemical space, potentially leading to more potent and selective modulators acs.org.
Multifragment KTGS: Advancements in KTGS include the development of multifragment approaches, which enable the simultaneous incubation of numerous fragment combinations in a single well. This significantly increases throughput and efficiency compared to traditional binary fragment setups acs.org.
Advanced Analytical Techniques: The integration of sophisticated analytical methods, such as selected reaction monitoring liquid chromatography tandem mass spectrometry (LC-MS/MS), is crucial for accurately quantifying protein templation effects and identifying hit combinations from complex mixtures, even when dealing with a large number of potential products acs.org. These techniques allow for the precise determination of reaction kinetics in both the presence and absence of the protein target.
Future Avenues in Chemical Biology and Drug Discovery Leveraging this compound Insights
The insights derived from the research on this compound, particularly concerning the successful application of sulfo-click KTGS, open several promising avenues in chemical biology and drug discovery researchgate.netresearchgate.netuu.nlutexas.edu. The ability to effectively identify and develop PPIMs, a historically challenging class of drug targets, represents a significant advancement scispace.comusf.edunih.govnih.gov.
Future directions include:
Targeting Diverse PPIs: Leveraging KTGS to discover novel small molecules that modulate other critical protein-protein interactions implicated in a wide range of diseases beyond the Bcl-2 family, such as those involved in neurological disorders, infectious diseases, and inflammatory conditions scispace.comnih.govuu.nl.
Refinement of KTGS Methodologies: Continued innovation in KTGS, focusing on enhancing throughput, expanding chemical diversity, and improving the predictability of fragment assembly, will solidify its position as a mainstream drug discovery tool researchgate.netacs.org.
Development of New Therapeutic Modalities: The success with this compound validates KTGS as a versatile and powerful approach for identifying high-quality lead compounds, paving the way for the development of new therapeutic modalities for diseases where conventional drug discovery approaches have faced limitations nih.govnih.govresearchgate.nettandfonline.com.
Integration with Other Technologies: Combining KTGS with other fragment-based drug discovery strategies, computational design, and structural biology techniques could further accelerate the identification and optimization of novel PPIMs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
